molecular formula C21H22N4O4 B603952 N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120289-94-2

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Katalognummer: B603952
CAS-Nummer: 1120289-94-2
Molekulargewicht: 394.4g/mol
InChI-Schlüssel: OJDYYURYHZFDQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that belongs to the quinazoline family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a quinazoline core, a phenoxyacetyl group, and a hydroxy group, which contribute to its unique chemical properties and biological activities.

Eigenschaften

CAS-Nummer

1120289-94-2

Molekularformel

C21H22N4O4

Molekulargewicht

394.4g/mol

IUPAC-Name

N-[3-[methyl-(2-phenoxyacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-25(18(26)14-29-15-8-3-2-4-9-15)13-7-12-22-21(28)19-23-17-11-6-5-10-16(17)20(27)24-19/h2-6,8-11H,7,12-14H2,1H3,(H,22,28)(H,23,24,27)

InChI-Schlüssel

OJDYYURYHZFDQJ-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)COC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via an acylation reaction using phenoxyacetyl chloride and a suitable base.

    Attachment of the Propyl Chain: The propyl chain with a methylamino group can be attached through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols.

    Substitution: The phenoxyacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinazoline-2-carboxaldehyde or quinazoline-2-carboxylic acid.

    Reduction: Formation of 2-hydroxyquinazoline derivatives.

    Substitution: Formation of various acyl-substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-hydroxyquinazoline-2-carboxamide: Lacks the phenoxyacetyl and propyl groups, resulting in different biological activities.

    N-{3-[methyl(phenoxyacetyl)amino]propyl}quinazoline-2-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological properties.

    4-hydroxy-N-{3-[methyl(phenoxyacetyl)amino]propyl}quinoline-2-carboxamide: Similar structure but with a quinoline core instead of a quinazoline core.

Uniqueness

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group, phenoxyacetyl group, and quinazoline core contribute to its potential as a versatile compound in various scientific research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.